![molecular formula C13H23NO4 B2884637 2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid CAS No. 2167516-48-3](/img/structure/B2884637.png)

2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid” is a chemical compound with the CAS Number: 2375261-15-5 . It has a molecular weight of 257.33 . The compound is typically stored at room temperature and is in the form of an oil .

Synthesis Analysis

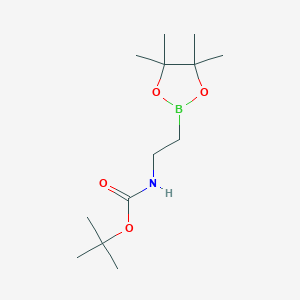

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A new approach to the synthesis of this compound exhibits a remarkable 17.4% increase in yield, a 43.3% rise in atom economy (AE), a 43.3% improvement in reaction mass efficiency (RME), and a substantial 32.0 g g −1 reduction in process mass intensity (PMI) .Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The ring is substituted with a tert-butoxycarbonyl group and an acetic acid group .Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Peptide Synthesis and Modification

The (tert-butoxy)carbonyl (Boc) group plays a critical role in peptide synthesis by protecting the amino groups of amino acids and peptides during the synthesis process. This protection is crucial for preventing unwanted reactions that could lead to incorrect peptide sequences. The Boc group is particularly valued for its stability under various conditions and its ease of removal when the protected groups are no longer needed. For example, in the research conducted by Thomas Matt and Dieter Seebach (1998), the Boc group was utilized in the preparation of N-(tert-butoxy)carbonyl-protected peptide methyl esters. These peptides were further involved in C-alkylation processes, demonstrating the Boc group's utility in facilitating peptide backbone modifications through selective reactions (Matt & Seebach, 1998).

Catalysis and Carbonylation Reactions

Additionally, compounds containing the Boc group, like the one , find applications in catalysis and carbonylation reactions. For instance, Patricia Cheung et al. (2006) explored the carbonylation of methanol and dimethyl ether over acidic zeolites, highlighting the broader chemical utility of Boc-protected compounds in producing key industrial chemicals such as acetic acid (Cheung, Bhan, Sunley, & Iglesia, 2006).

Advanced Organic Synthesis

The Boc group's role extends into advanced organic synthesis, where its presence in a compound can facilitate the creation of complex organic molecules. In the study by Shangjie Xu et al. (2005), the acetylation of tert-butanol demonstrated how Boc-protected compounds could serve as intermediates in synthesizing esters and other valuable organic compounds (Xu, Held, Kempf, Mayr, Steglich, & Zipse, 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Mécanisme D'action

Target of Action

It’s known that the tert-butyloxycarbonyl (t-boc or simply boc) group is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The addition of the Boc group to the amine forms a carbamate . This is a common strategy to protect an amino group, allowing for transformations of other functional groups .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the protection and deprotection of amines. The Boc group is added to the amine to protect it during reactions. Later, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The result of the action of this compound is the protection of amines during chemical reactions. This allows for transformations of other functional groups without affecting the amine group . After the reactions are complete, the Boc group can be removed, revealing the original amine group .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. The addition of the Boc group to the amine is typically carried out under aqueous conditions . The removal of the Boc group is achieved with strong acids , and the reaction conditions can influence the efficiency of this process.

Propriétés

IUPAC Name |

2-[4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-13(4,5)7-9(14)6-10(15)16/h9H,6-8H2,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWKMLJXJULVJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2884557.png)

![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)

![2-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2884561.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine](/img/structure/B2884562.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile](/img/structure/B2884566.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-chlorobenzyl)thio)quinazolin-4-amine](/img/structure/B2884575.png)